![molecular formula C8H11NO B3101476 5-Methoxy-2,3-dimethylpyridine CAS No. 1393553-79-1](/img/structure/B3101476.png)
5-Methoxy-2,3-dimethylpyridine
Overview
Description
5-Methoxy-2,3-dimethylpyridine (5-MDP) is an aromatic heterocyclic compound derived from pyridine, a naturally occurring nitrogen-containing heterocyclic compound. It is an important intermediate for the synthesis of many pharmaceuticals, drugs, and other organic compounds. 5-MDP has been studied extensively for its biological activity, and its synthesis and applications have been studied extensively in recent years.
Scientific Research Applications
Synthesis and Chemical Properties
5-Methoxy-2,3-dimethylpyridine and its derivatives are primarily utilized in chemical synthesis and research, serving as precursors or intermediates in the formation of various complex compounds.
Synthesis of Chloromethyl and Methoxy Derivatives :
- The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine has been explored, with the title compound synthesized from 2,3,5-trimethylpyridine through multiple steps including N-oxidation, nitration, methoxylation, acylation, and hydrolysis. This process yields a final product in an overall yield of 63.6%, indicating a practical approach for synthesizing this compound (Dai Gui, 2004).
- Another study improved the synthesis of the same compound using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent, confirming the structure through 1H NMR and IR (Xia Liang, 2007).
Applications in Pharmacological Research :
- A derivative of 5-Methoxy-2,3-dimethylpyridine, specifically 5-lipoxygenase-activating protein inhibitors, have been developed to afford compounds with superior in vitro and in vivo inhibition of leukotriene synthesis. This highlights its potential in the development of anti-inflammatory and anti-asthmatic drugs (J. Hutchinson et al., 2009).
- EC144, another derivative, is identified as a potent second-generation inhibitor of heat shock protein 90 (Hsp90), indicating its potential in cancer treatment, showing more potency than the first-generation inhibitor in in vitro and in vivo models (Jiandong Shi et al., 2012).
Utility in Analytical Chemistry :
- The compound and its isomers have been characterized in complex matrices like cork stoppers and ladybugs, illustrating its role in flavor compound analysis and the importance of accurate analytical determination in such matrices (Petra Slabizki et al., 2014).
properties
IUPAC Name |
5-methoxy-2,3-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)5-9-7(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEFVWBAFFABNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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